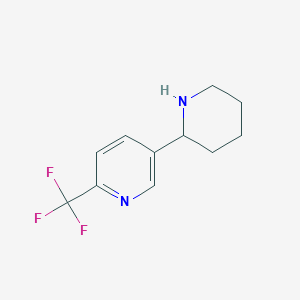![molecular formula C11H15NO4 B13592855 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid](/img/structure/B13592855.png)
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected azetidine ring attached to a propynoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the azetidine ring. This is usually achieved using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine.
Attachment of the Propynoic Acid Moiety: The final step involves coupling the Boc-protected azetidine with a propynoic acid derivative under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing flow microreactor systems to enhance efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected azetidine ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The propynoic acid moiety can engage in coupling reactions with other organic molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Trifluoroacetic acid (TFA) is often used for Boc deprotection.
Coupling Reactions: Reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly employed.
Major Products
Substitution Reactions: Products include substituted azetidines.
Deprotection Reactions: The major product is the free amine derivative.
Coupling Reactions: Products are typically more complex organic molecules formed by the addition of various functional groups.
Applications De Recherche Scientifique
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected azetidine ring can act as a substrate or inhibitor for various enzymes, while the propynoic acid moiety can participate in reactions that modify biological molecules. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic acid: Similar in structure but contains an oxazole ring instead of a propynoic acid moiety.
1-(Tert-butoxycarbonyl)azetidine-3-carboxylic acid: Lacks the propynoic acid moiety and has different reactivity and applications.
Uniqueness
3-{1-[(Tert-butoxy)carbonyl]azetidin-2-yl}prop-2-ynoic acid is unique due to the combination of the Boc-protected azetidine ring and the propynoic acid moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]prop-2-ynoic acid |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-7-6-8(12)4-5-9(13)14/h8H,6-7H2,1-3H3,(H,13,14) |
Clé InChI |
AUVHTTIUQOASML-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC1C#CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


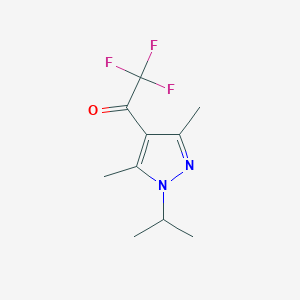

![Methyl 3-(benzo[d]thiazol-2-yl)-3-oxopropanoate](/img/structure/B13592792.png)
![2H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylicacidhydrochloride](/img/structure/B13592794.png)

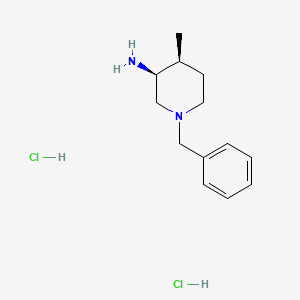
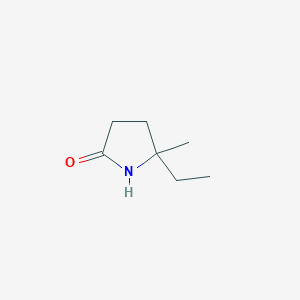
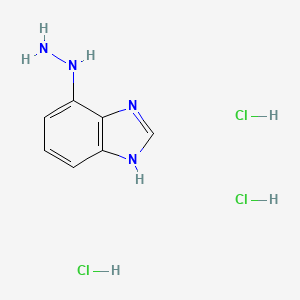
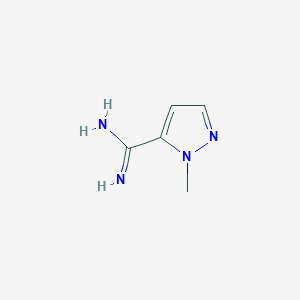
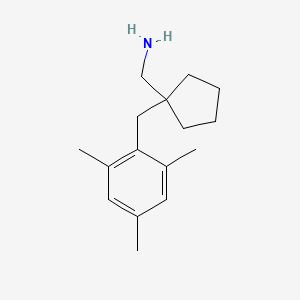
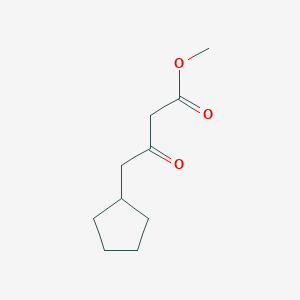
![2-[4-(dimethylphosphoryl)-1H-pyrazol-1-yl]ethan-1-aminehydrochloride](/img/structure/B13592846.png)
